4-Fluorotryptophane

Descripción general

Descripción

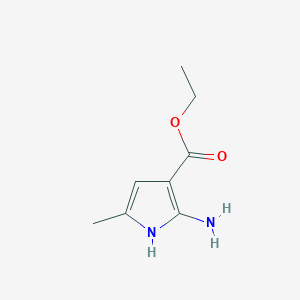

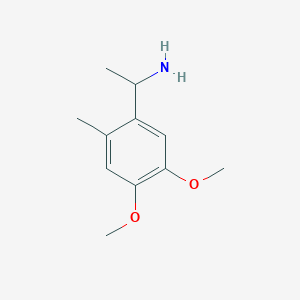

4-Fluorotryptophane is a small molecule that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It is used to label bacterial arginyl-tRNA synthetases for conformational analysis and to label myoglobins and hemoglobins for NMR spectra analysis .

Synthesis Analysis

The synthesis of 4-Fluorotryptophane involves several enzymatic pathways. Two main strategies for the enzymatic synthesis of fluorinated compounds include: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules . A new synthesis of stereochemically pure (L)-4-fluorotryptophan in seven steps from 4-fluoroindole has been described .

Molecular Structure Analysis

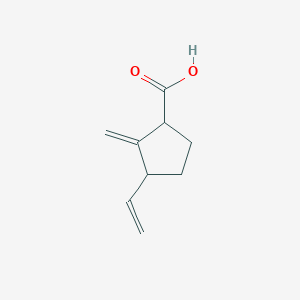

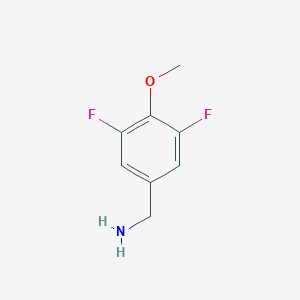

The molecular formula of 4-Fluorotryptophane is C11H11FN2O2 . Its average mass is 222.216 Da and its monoisotopic mass is 222.080460 Da .

Physical And Chemical Properties Analysis

4-Fluorotryptophane has a density of 1.4±0.1 g/cm3, a boiling point of 450.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.8±3.0 kJ/mol and a flash point of 226.4±28.7 °C . The index of refraction is 1.673 and the molar refractivity is 57.8±0.3 cm3 . It has 4 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Aplicaciones Científicas De Investigación

Peptide–Membrane Interactions

4-Fluorotryptophan is utilized in the study of peptide–membrane interactions. The incorporation of this amino acid into peptides allows researchers to assess how peptides interact with membranes, which is crucial for understanding cell signaling and drug delivery mechanisms .

Blue Fluorescent Amino Acid Synthesis

As a blue fluorescent amino acid, 4-Fluorotryptophan can be synthesized with high optical purity and used as a fluorophore. This application is significant in biological spectroscopy and microscopy, enabling the visualization of cellular components and processes .

Protein Conformational Studies

The intrinsic fluorescence of 4-Fluorotryptophan makes it a valuable tool for studying protein conformational changes. Changes in the local environment of the tryptophan residue can affect its fluorescence, providing insights into protein folding and dynamics .

Label-Free Detection Techniques

4-Fluorotryptophan can be used in Förster Resonance Energy Transfer (FRET) techniques as a label-free detection method. This approach avoids the potential conformational and functional changes that can occur with covalent modification of biomolecules .

Protein Imaging

Utilizing the intrinsic fluorescence of 4-Fluorotryptophan, researchers can image proteins without the need for external labels. This method is less invasive and can provide real-time detection of native proteins .

Biosensors Development

The fluorescent properties of 4-Fluorotryptophan are exploited in the development of biosensors. These sensors can detect and quantify biological molecules, offering a robust and sensitive tool for biochemical analysis .

Mecanismo De Acción

Target of Action

It is known that 4-fluorotryptophane is a derivative of tryptophan, an essential amino acid . Therefore, it may interact with the same targets as tryptophan, including various enzymes and receptors involved in tryptophan metabolism .

Mode of Action

It is known that 4-Fluorotryptophan can replace tryptophan in certain biological systems . For instance, in the Bacillus subtilis HR23 strain, 4-Fluorotryptophan can replace tryptophan for propagation . This suggests that 4-Fluorotryptophan may interact with its targets in a similar manner to tryptophan, but with potentially different outcomes due to the presence of the fluorine atom.

Biochemical Pathways

4-Fluorotryptophan may be involved in similar biochemical pathways as tryptophan . Tryptophan is metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota .

Result of Action

It has been observed that in the presence of 4-fluorotryptophan, the bacillus subtilis hr23 strain shows smaller short-term biomass increases compared to when tryptophan is present . This suggests that 4-Fluorotryptophan may have an inhibitory effect on this strain .

Action Environment

It is known that the gut microbiota can influence the metabolism of tryptophan , so it is possible that similar environmental factors could influence the action of 4-Fluorotryptophan.

Safety and Hazards

4-Fluorotryptophane can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water and consult a doctor .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350901 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106034-22-4 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)